molecular formula C7H10Cl2N4O B2656076 N4-methyl-2,1,3-benzoxadiazole-4,7-diamine dihydrochloride CAS No. 2137746-27-9

N4-methyl-2,1,3-benzoxadiazole-4,7-diamine dihydrochloride

Cat. No.: B2656076
CAS No.: 2137746-27-9
M. Wt: 237.08
InChI Key: XFZYESFVNPKWKX-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 4-N-Methyl-2,1,3-benzoxadiazole-4,7-diamine;dihydrochloride is C7H10Cl2N4O. Its molecular weight is 237.08. The InChI code is 1S/C7H6N2O/c1-5-3-2-4-6-7(5)9-10-8-6/h2-4H,1H3 .


Physical and Chemical Properties Analysis

4-N-Methyl-2,1,3-benzoxadiazole-4,7-diamine;dihydrochloride is a white to yellow solid or colorless to yellow liquid . The storage temperature is 4°C .

Scientific Research Applications

Organic Synthesis and Chemical Reactions

A study highlights the use of benzotris- and benzobis[1,2,5]thiadiazole derivatives, obtained through reactions involving tetrasulfur tetranitride, for the production of benzenehexamine and benzenetetramine derivatives, showcasing a route to synthesize complex organic molecules (Mataka, Eguchi, Takahashi, Hatta, & Tashiro, 1989).

Corrosion Inhibition

Research on synthesized oxadiazole derivatives indicates their effectiveness as corrosion inhibitors for mild steel in hydrochloric acid solution. These derivatives, including compounds related to the benzoxadiazole structure, showed high inhibition efficiency, suggesting potential applications in protecting metals from corrosion (Kalia, Kumar, Kumar, Pahuja, Jhaa, Lata, & Dahiya, 2020).

Fluorescence and Imaging

The characterization of catecholamines derivatized with 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) for fluorescence properties provides insights into developing fluorescent markers for biological studies. Such derivatization enhances the analysis of catecholamines in biological samples, offering tools for quantitative analysis in neuroscience research (Zhu, Shaw, & Barrett, 2003).

Materials Science

Polyamides and poly(amide-imide)s containing oxadiazole rings synthesized from new diamine monomers demonstrate promising optical properties and thermal stability. These materials, suitable for film formation and exhibiting fluorescence in the blue region, have potential applications in optoelectronics and as advanced materials for technological applications (Hamciuc, Hamciuc, Homocianu, Nicolescu, & Carja, 2015).

Antimicrobial and Anticancer Compounds

The synthesis of novel aromatic polyimides, including derivatives from diamines and oxadiazoles, explores their potential in creating materials with specific biological activities. These compounds have been evaluated for their antimicrobial properties and cytotoxic activities against cancer cell lines, indicating their relevance in pharmaceutical research and material science for medical applications (Butt, Akhtar, Zafar-uz-Zaman, & Munir, 2005).

Safety and Hazards

The safety information for 4-N-Methyl-2,1,3-benzoxadiazole-4,7-diamine;dihydrochloride includes several precautionary statements: P261-P302+P352-P280-P305+P351+P338 . The signal word is “Warning” and the pictograms include GHS07 .

Properties

IUPAC Name

4-N-methyl-2,1,3-benzoxadiazole-4,7-diamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4O.2ClH/c1-9-5-3-2-4(8)6-7(5)11-12-10-6;;/h2-3,9H,8H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFZYESFVNPKWKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=C(C2=NON=C12)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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